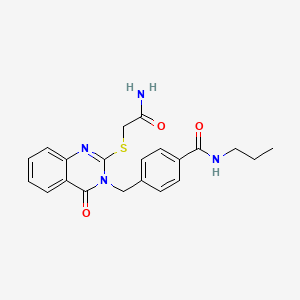

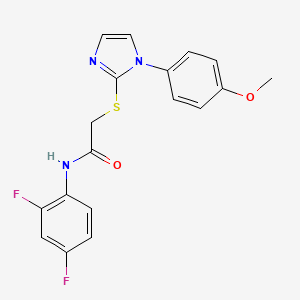

![molecular formula C5H5NO B2980150 (1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one CAS No. 332011-92-4](/img/structure/B2980150.png)

(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one” is a chemical compound with the molecular formula C5H4O2 and a molecular weight of 96.0841 . It is also known as "2-Oxa-3-oxobicyclo [2.2.0]hex-5-ene" .

Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Aplicaciones Científicas De Investigación

Photochromic Azo Dyes Synthesis and Characterization

A study focused on synthesizing new 1,3-diazabicyclo-[3.1.0]hex-3-ene-based azo dyes, demonstrating their application in photochromism. These compounds were synthesized via a three-component reaction, characterized by UV-Vis, IR, and 1H NMR spectroscopy, and exhibited reversible photochromic reactions under UV light irradiation, showing potential for applications in materials science (Mahmoodi, Nadamani, & Behzadi, 2013).

Azabicyclo[2.1.1]hexanes Synthesis

Research has improved the stereocontrolled syntheses of azabicyclo[2.1.1]hexanes from pyridine, highlighting a methodological advancement in creating 3-carboxy- and 3-hydroxymethyl-2-azabicyclo[2.1.1]hexanes. This research underscores the importance of azabicyclic compounds in synthesizing complex organic structures with potential pharmacological applications (Krow, Lin, & Yu, 2005).

Copper-mediated Oxidative Transformation

A method was developed for synthesizing 3-azabicyclo[3.1.0]hex-2-enes through intramolecular cyclopropanation of N-allyl enamine carboxylates. This study demonstrates the utility of azabicyclic compounds in generating highly substituted pyridines and diastereoselective reduction to azabicyclo[3.1.0]hexanes, highlighting their synthetic versatility (Toh et al., 2014).

Structure and Synthesis of Azabicyclo[3.1.0]hex-3-ene Derivatives

A study on the synthesis, theoretical, and crystallographic analysis of bridgehead aziridine compounds, specifically 2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, provides insight into the structure and properties of these azabicyclic compounds. The research includes geometry optimizations and evaluations of proton affinity, contributing to the broader understanding of azabicyclic chemistry (Bruno et al., 2006).

Azabicyclo[3.1.0]hexanes in Antitumor Agents

An investigation into spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles revealed their potential as antitumor agents. The study assessed the antiproliferative effect and actin cytoskeleton transformation in fibroblast cell lines, showing the biomedical application of azabicyclic compounds in developing new cancer therapies (Knyazev et al., 2021).

Propiedades

IUPAC Name |

(1R,4S)-2-azabicyclo[2.2.0]hex-5-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-3-1-2-4(3)6-5/h1-4H,(H,6,7)/t3-,4+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCCPWBBOMBLEC-IUYQGCFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C1C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]2[C@H]1C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

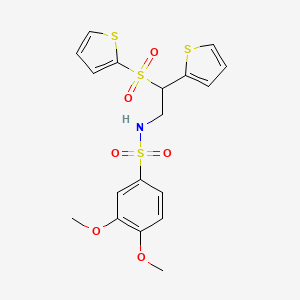

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2980072.png)

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980074.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)

![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)

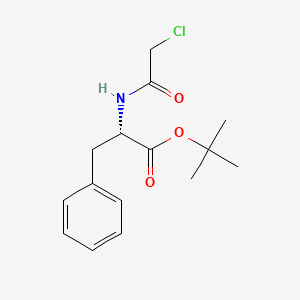

![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)

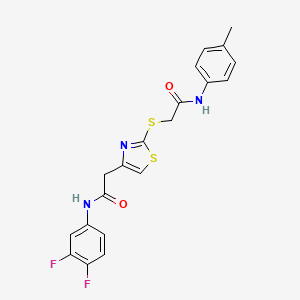

![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)